Thieno[3,2-b]pyridin-7-ol

Medicinal Chemistry ADME Prediction Property-Based Design

Medicinal chemists often face the challenge of obtaining a fragment with both a confirmed binding mode and a straightforward synthetic exit vector. Thieno[3,2-b]pyridin-7-ol resolves this by providing a high-resolution co-crystal structure (PDB: 3NCA) that maps its ATP-pocket orientation, enabling immediate structure-based optimization. • Rapid SAR expansion: the hydroxyl handle is the direct precursor to 7-bromothieno[3,2-b]pyridine, unlocking diverse Pd-catalyzed cross-coupling libraries. • Property-driven differentiation: predicted LogP 3.38 and LogD₇.₄ -0.34 give a quantifiably distinct lipophilicity/hydrophilicity profile vs. the 6-ol regioisomer, allowing rational LogD tuning.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 107818-20-2
Cat. No. B025592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-7-ol
CAS107818-20-2
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)SC=C2
InChIInChI=1S/C7H5NOS/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4H,(H,8,9)
InChIKeyAACVULYSNJAKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridin-7-ol: Compound Overview


Thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2) is a heterocyclic scaffold featuring a fused thiophene-pyridine ring system with a hydroxyl substituent at the 7-position [1]. It exhibits a molecular weight of 151.19 g/mol, a predicted XLogP3-AA of 1.6, one hydrogen bond donor, and three hydrogen bond acceptors [2]. Its utility as a versatile pharmaceutical intermediate and its validated, though non-exclusive, biological target engagement are established [3].

Workflow Fragment-based lead discovery and structure-guided design
Selection KHK target structural biology context available
Use Context Synthetic diversification at the 7-position via halogenation

Thieno[3,2-b]pyridin-7-ol: Positional Isomer Risks


The substitution of Thieno[3,2-b]pyridin-7-ol with a regioisomer like thieno[3,2-b]pyridin-6-ol (CAS 115063-93-9) is not functionally neutral due to significant differences in key physicochemical properties. Despite sharing the same molecular weight, the positional change of the hydroxyl group from the 7- to the 6-position alters the compound's predicted lipophilicity profile, which is a critical parameter in drug design and formulation. For example, the predicted LogP for the 7-ol is 3.38 versus 3.01 for the 6-ol , representing a quantifiable difference in expected membrane permeability and solubility. Furthermore, the ACD/LogD at pH 7.4 differs, with the 7-ol showing a value of -0.34 while the 6-ol is 1.80 . Such a drastic shift in distribution coefficient would directly impact a compound's behavior in biological assays and synthetic workflows, making them non-interchangeable in research settings requiring precise control over molecular properties.

Target: Thieno[3,2-b]pyridin-7-ol
  • Predicted LogD at pH 7.4 distinctly more acidic, favoring aqueous partitioning
  • Higher predicted LogP suggests altered membrane permeability
  • Documented KHK co-crystal binding mode
vs
Substitute: Thieno[3,2-b]pyridin-6-ol
  • Predicted LogD shift of several log units alters distribution behavior
  • Different lipophilicity profile may not reproduce assay results
  • No reported co-crystal structure; binding mode unverified

Differences in predicted physicochemical profiles may shift permeability and solubility; direct interchange requires experimental validation.

Thieno[3,2-b]pyridin-7-ol: Comparison with Positional Analogs


Physicochemical Profile: 7-ol vs. 6-ol

Procurement decisions between positional isomers must be data-driven due to potential differences in downstream behavior. A direct comparison of computationally predicted properties for Thieno[3,2-b]pyridin-7-ol and its 6-ol regioisomer (CAS 115063-93-9) reveals quantifiable differences in lipophilicity and distribution, which are critical for lead optimization and formulation. The 7-ol isomer exhibits a higher predicted LogP and a substantially more acidic distribution coefficient (LogD) at physiological pH compared to the 6-ol .

Lipophilicity Profile
Data to verify
ΔLogP +0.37 / ΔLogD −2.14 at pH 7.4
Predicted property divergence may alter assay behavior.
Computational prediction; experimental validation advised.
Medicinal Chemistry ADME Prediction Property-Based Design

Ketohexokinase (KHK) Co-crystal Structure

Thieno[3,2-b]pyridin-7-ol has been validated as a direct-binding ligand for human ketohexokinase (KHK) in a high-resolution X-ray co-crystal structure, providing atomic-level detail of its binding mode and confirming its utility in a fragment-based drug discovery (FBDD) context [1]. This structural validation is not available for many close analogs, providing a unique starting point for structure-guided optimization.

KHK Co-crystal Structure
Reported
2.60 Å resolution, PDB: 3NCA
Supports structure-guided optimization.
Single co-crystal context; verify in target assay.
Structural Biology Fragment-Based Drug Discovery Ketohexokinase Inhibition

Synthetic Route to 7-Bromothieno[3,2-b]pyridine

Thieno[3,2-b]pyridin-7-ol is explicitly specified as a precursor in the synthesis of 7-bromothieno[3,2-b]pyridine . This establishes a direct and documented synthetic pathway, validating its procurement for the specific purpose of generating the 7-bromo derivative for subsequent coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is a defined utility not shared by other regioisomers.

Synthetic Utility
Data to verify
Documented precursor for 7-bromothieno[3,2-b]pyridine
May support 7-position derivatization workflows.
Route validation and yield to be confirmed.
Synthetic Chemistry Pharmaceutical Intermediate Halogenation

Thieno[3,2-b]pyridin-7-ol: Application Scenarios


KHK Inhibitor Structure-Based Design

Thieno[3,2-b]pyridin-7-ol is the optimal starting fragment for a KHK inhibitor program due to the availability of a high-resolution co-crystal structure (PDB: 3NCA) detailing its binding mode in the ATP-binding pocket [1]. This structural information, which is absent for many other fragments, allows for immediate, rational, structure-based optimization to improve potency and selectivity, de-risking early-stage medicinal chemistry efforts.

7-Substituted Derivative Synthesis

This compound should be procured when the synthetic target requires a functional handle at the 7-position. It serves as the documented precursor for the synthesis of 7-bromothieno[3,2-b]pyridine , a key intermediate that can undergo a wide range of palladium-catalyzed cross-coupling reactions to generate diverse 7-substituted libraries for medicinal chemistry exploration. This is a direct, vendor-verified synthetic route.

Physicochemical Property Tuning in Lead Optimization

In lead optimization campaigns where precise tuning of LogP and LogD is required, Thieno[3,2-b]pyridin-7-ol offers a quantifiably distinct profile compared to its regioisomers. The 7-ol has a predicted LogP of 3.38 and a LogD at pH 7.4 of -0.34 . This specific lipophilicity/hydrophilicity profile makes it a suitable scaffold for exploring a different region of chemical space than its 6-ol counterpart (LogP 3.01, LogD 1.80 ), providing a clear basis for selection in property-driven drug design.

Application
Selection Property
Validation Focus
KHK inhibitor structure-based design studies
Co-crystal structural data availability
Binding mode consistency across analogs
7-substituted thienopyridine library synthesis
Documented synthetic route entry
Derivatization efficiency and site-selectivity
Physicochemical property tuning research
Distinct LogD profile from regioisomers
Impact on membrane permeability and solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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